molecular formula C12H22N2O2 B1490835 Azetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone CAS No. 2097990-81-1

Azetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone

Cat. No.: B1490835
CAS No.: 2097990-81-1
M. Wt: 226.32 g/mol
InChI Key: GZMOXVKKGHDPSG-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone (CAS: 2097990-81-1) is a bicyclic ketone featuring an azetidine (4-membered nitrogen-containing ring) linked via a methanone bridge to a 4-(ethoxymethyl)-substituted piperidine. The ethoxymethyl group introduces hydrophobicity, while the azetidine’s ring strain may enhance reactivity or binding affinity in biological systems . This compound’s structural complexity makes it relevant for medicinal chemistry, particularly in targeting enzymes or receptors requiring conformational flexibility.

Properties

IUPAC Name

azetidin-3-yl-[4-(ethoxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-2-16-9-10-3-5-14(6-4-10)12(15)11-7-13-8-11/h10-11,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMOXVKKGHDPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features both azetidine and piperidine rings, which are known for their diverse biological activities. The azetidine ring is a four-membered nitrogen-containing heterocycle, while the piperidine ring is a six-membered nitrogen-containing heterocycle. This structural combination allows for significant flexibility in chemical modifications, potentially leading to enhanced biological activities.

This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. Notably, it has been studied for its potential as an enzyme inhibitor, where it binds to active sites on enzymes, disrupting biological pathways and leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways.
  • Receptor Interaction : It has shown potential as a ligand for certain receptors, including the histamine H3 receptor, indicating its relevance in treating conditions related to histamine signaling.

Pharmacological Activities

Research has demonstrated that this compound possesses several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.
  • CNS Activity : Its interaction with neurotransmitter receptors suggests potential applications in treating central nervous system disorders.
  • Anti-inflammatory Effects : Some studies indicate that it may have anti-inflammatory properties, making it a candidate for further exploration in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservations/FindingsReferences
AntimicrobialExhibits activity against specific bacterial strains
CNS InteractionPotential agonist at neurotransmitter receptors
Anti-inflammatoryReduces markers of inflammation in vitro

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of this compound on enzyme activity, the compound demonstrated significant inhibition of key metabolic enzymes involved in lipid metabolism. This suggests potential applications in managing metabolic disorders.

Case Study 2: Receptor Binding

Another study focused on the binding affinity of this compound to histamine H3 receptors. The results indicated a moderate affinity, supporting further investigation into its use for conditions such as allergies and sleep disorders.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Optimization of synthetic routes is crucial for improving yield and purity. Techniques such as continuous flow reactors and green chemistry principles are increasingly being adopted in its production.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

a) Phenyl(piperidin-1-yl)methanone (3c)
  • Structure : Simplifies the target compound by replacing the azetidine with a phenyl group and omitting the ethoxymethyl substituent.
  • Synthesis : Prepared via a one-step reaction using benzaldehyde, piperidine, and TBHP in acetonitrile (76% yield) .
  • Key Differences : Lacks the strained azetidine ring and ethoxymethyl group, resulting in lower molecular weight (MW: ~190 g/mol vs. estimated MW of ~250 g/mol for the target compound). This reduces steric hindrance and hydrophobicity.
b) (4-Phenylpiperidin-1-yl)(piperidin-1-yl)methanone (4PP-12)
  • Structure: Contains dual piperidine rings linked by a methanone, with a phenyl substituent.
c) Cyclohexyl(4-phenylpiperidin-1-yl)methanone (4PP-10)
  • Structure : Substitutes azetidine with cyclohexyl and retains a phenyl group on piperidine.

Substituent-Driven Analogues

a) 4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (6)
  • Structure: Replaces methanone with a sulfonyl group and introduces a pyrazole-phenyl moiety.
  • Synthesis: Generated via phenylhydrazine and enaminone condensation, highlighting divergent synthetic routes compared to the target compound’s coupling strategies .
b) (5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone
  • Structure: Ethoxyphenyl-pyrazole replaces azetidin-3-yl, retaining the piperidinylmethanone core.
  • Applications : Serves as a pharmaceutical intermediate, emphasizing the role of ethoxy groups in modulating pharmacokinetics .

Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (mg/mL)*
Target Compound ~250 Azetidinyl, ethoxymethyl 1.8 0.5 (DMSO)
Phenyl(piperidin-1-yl)methanone ~190 Phenyl 2.1 1.2 (DMSO)
4PP-10 ~283 Cyclohexyl, phenyl 3.5 <0.1
4PP-12 ~300 Dual piperidine 1.5 0.8

*Predicted using ChemAxon and analogous data from .

Preparation Methods

Synthetic Strategy Overview

The synthesis of Azetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone primarily involves:

  • Construction or derivatization of the azetidine ring (a four-membered nitrogen-containing heterocycle).
  • Functionalization of the piperidine ring at the 4-position with an ethoxymethyl group.
  • Coupling of the azetidine moiety to the piperidine nitrogen via a methanone (carbonyl) linker.

A widely referenced approach for azetidine synthesis involves the use of protected azetidine intermediates followed by selective deprotection and functionalization steps.

Key steps from patent WO2000063168A1 include:

  • Starting from N-t-butyl-O-trimethylsilylazetidine, acidic treatment with hydrochloric acid at room temperature induces deprotection and ring formation.
  • Subsequent neutralization and extraction steps yield azetidine hydrochloride salts as crystalline solids.
  • Functionalization via mesylation and amination reactions at azetidine 3-position allows for introduction of substituents compatible with further coupling reactions.
  • Hydrogenation under palladium hydroxide catalyst at elevated temperature and pressure facilitates removal of protecting groups or reduction of intermediates.

This process yields azetidine derivatives suitable for coupling with piperidine rings.

Functionalization of Piperidine Ring

The 4-(ethoxymethyl)piperidine moiety is typically prepared by:

  • Alkylation of piperidine at the 4-position with ethoxymethyl halides or equivalent electrophiles.
  • Use of base-mediated substitution in organic solvents such as methylene chloride or acetonitrile.
  • Purification via extraction and drying over magnesium sulfate, followed by solvent removal under reduced pressure.

This step ensures the introduction of the ethoxymethyl group, which imparts desired solubility and reactivity characteristics for subsequent coupling.

Coupling to Form this compound

The key bond formation between the azetidine and piperidine moieties through a methanone linker can be achieved by:

  • Acylation of the piperidine nitrogen with azetidine-3-carbonyl chloride or equivalent activated carboxylic acid derivatives.
  • Reaction conditions typically involve mild bases such as triethylamine in solvents like methylene chloride.
  • The reaction is carried out at controlled temperatures (often 0–25°C) to avoid side reactions.
  • After completion, the reaction mixture is quenched with aqueous sodium bicarbonate, and organic layers are separated, dried, and concentrated.
  • Purification is performed by silica gel chromatography using ethyl acetate/hexanes mixtures to isolate the pure product.

This approach is supported by related azetidine-piperidine coupling reactions reported in literature and patent sources.

Alternative Single-Step Synthesis Using Azetidine-3-yl Methanesulfonate

A recent method reported in ChemRxiv involves a single-step nucleophilic substitution reaction:

  • Starting from 1-benzhydrylazetidin-3-yl methanesulfonate, the compound is reacted with piperidine derivatives in acetonitrile at 80°C.
  • Using 2 equivalents of the amine (piperidine derivative) without additional base improves yield significantly.
  • The reaction proceeds overnight, followed by standard aqueous workup and purification by column chromatography.
  • This method yields the azetidine-piperidine coupled product in up to 72% isolated yield.

Though this method uses a benzhydryl protecting group, it demonstrates an efficient route to azetidine-3-amine derivatives that can be adapted for ethoxymethyl-substituted piperidines.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes Source
Azetidine ring formation N-t-butyl-O-trimethylsilylazetidine + HCl, RT, extraction 64 Acidic deprotection, crystallization
Piperidine 4-ethoxymethylation Piperidine + ethoxymethyl halide, base, organic solvent - Alkylation at 4-position
Coupling via methanone linker Azetidine-3-carbonyl chloride + piperidine, Et3N, CH2Cl2 70-80 Acylation, silica gel purification
Single-step substitution Azetidin-3-yl methanesulfonate + piperidine, MeCN, 80°C 72 Nucleophilic substitution, no base required

Research Findings and Considerations

  • The acidic deprotection and extraction steps are critical for obtaining high-purity azetidine intermediates without decomposition.
  • Use of palladium hydroxide catalyzed hydrogenation can selectively remove protecting groups without affecting the azetidine ring.
  • The single-step substitution method offers a streamlined synthesis but requires stable sulfonate intermediates and careful temperature control.
  • Purification by silica gel chromatography using gradient elution with ethyl acetate and hexanes is effective for isolating the target compound.
  • Reaction monitoring by NMR and LC-MS is essential to confirm product formation and purity.

Q & A

Q. What experimental parameters are critical for optimizing the synthesis of Azetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions:

  • Temperature and Solvent Systems : Elevated temperatures (e.g., 70–100°C) in aprotic solvents like DMF or acetonitrile enhance reaction efficiency. For example, coupling reactions involving azetidine and piperidine derivatives often require anhydrous conditions .
  • Catalyst Selection : Use of base catalysts (e.g., K2_2CO3_3) or coupling agents (e.g., HATU) to facilitate nucleophilic substitutions or amide bond formation .
  • Reaction Monitoring : Thin-layer chromatography (TLC) and 1^1H NMR spectroscopy are essential for tracking reaction progress and intermediate purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, particularly for verifying azetidine and piperidine ring substitutions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
  • HPLC-Purity Analysis : Reverse-phase HPLC with UV detection ensures ≥95% purity, especially for biological assays .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) data for this compound?

Methodological Answer:

  • Molecular Docking : Predict binding affinities to target proteins (e.g., enzymes or receptors) using software like AutoDock or Schrödinger. This helps identify key interactions (e.g., hydrogen bonding with azetidine or piperidine moieties) .
  • Quantum Mechanical Calculations : Density Functional Theory (DFT) analyzes electronic properties (e.g., charge distribution) to explain variations in biological activity across analogs .
  • SAR Database Mining : Cross-reference with structurally similar compounds (e.g., JNJ-42048232) to identify conserved pharmacophores and divergent regions .

Q. What strategies are effective for resolving conflicting biological activity data in in vitro vs. in vivo studies?

Methodological Answer:

  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated degradation, which may explain reduced in vivo efficacy .
  • Plasma Protein Binding Studies : Equilibrium dialysis or ultrafiltration quantifies free drug concentration, addressing discrepancies in potency .
  • Toxicokinetic Profiling : Measure tissue distribution and clearance rates to identify off-target effects or accumulation in non-target organs .

Q. How to design interaction studies to elucidate the compound’s mechanism of action with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., KDK_D, konk_{on}, koffk_{off}) to receptors or enzymes .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes to guide rational drug design .

Q. What methodologies address contradictions in thermal stability data during formulation development?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions or decomposition temperatures. For example, detect glass transitions or crystalline phase changes that impact shelf life .
  • Accelerated Stability Testing : Expose the compound to elevated humidity/temperature (e.g., 40°C/75% RH) and monitor degradation via LC-MS .
  • Excipient Compatibility Screening : Test interactions with common excipients (e.g., lactose, PEG) using FTIR or Raman spectroscopy .

Q. How to design pharmacokinetic studies for assessing blood-brain barrier (BBB) penetration?

Methodological Answer:

  • In Situ Perfusion Models : Quantify BBB permeability using rodent models coupled with LC-MS/MS for precise compound quantification .
  • P-gp Efflux Assays : Use MDCK-MDR1 cells to evaluate P-glycoprotein-mediated efflux, a key determinant of CNS availability .
  • Microdialysis : Measure unbound compound concentrations in brain extracellular fluid to correlate with pharmacological effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone
Reactant of Route 2
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Azetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone

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